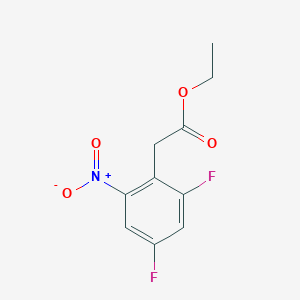
Ethyl 2,4-difluoro-6-nitrophenylacetate
描述
Ethyl 2,4-difluoro-6-nitrophenylacetate is a chemical compound belonging to the family of nitrophenylacetates. It is characterized by its yellow crystalline solid form and is commonly used in medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-difluoro-6-nitrophenylacetate typically involves the esterification of 2,4-difluoro-6-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2,4-difluoro-6-nitrophenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles
生物活性
Ethyl 2,4-difluoro-6-nitrophenylacetate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₇F₂NO₄
- Molecular Weight : 233.16 g/mol
- Structure : The compound features a nitrophenyl group with two fluorine atoms at positions 2 and 4, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Bioreduction of Nitro Groups : The nitro group can undergo bioreduction to yield reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.
- Receptor Modulation : Interaction with cellular receptors can modify signaling pathways, influencing cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Breast Cancer : A peer-reviewed study demonstrated that this compound induced apoptosis in breast cancer cells through mitochondrial pathways.
- Mechanism of Action : The cytotoxic effects are linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Reduction of Pro-inflammatory Cytokines : In murine models, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, indicating potential for use in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |
| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |
This table highlights how the presence and position of substituents such as fluorine and nitro groups influence the reactivity and biological activity of these compounds.
Case Studies
Several case studies have focused on the biological activity of this compound:
-
Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
-
Anti-inflammatory Research :
- Another research effort explored the anti-inflammatory properties in murine models, showing a reduction in pro-inflammatory cytokines following treatment with this compound.
属性
IUPAC Name |
ethyl 2-(2,4-difluoro-6-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-10(14)5-7-8(12)3-6(11)4-9(7)13(15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYFSFHJNAVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















